2-(2-Hydroxypropoxy)propan-1-ol, also known as dipropylene glycol, is a colorless, odorless liquid with the molecular formula C₆H₁₄O₃ and a molecular weight of 134.1736 g/mol. It has various applications in industrial and consumer products, particularly as a solvent and humectant. The compound features a hydroxyl group (-OH) that contributes to its solubility in water and its ability to form hydrogen bonds, making it useful in many formulations .
DPG is generally considered to have low toxicity with moderate flammability [, ]. However, some safety concerns exist:
These reactions highlight its versatility as a chemical intermediate in various synthetic pathways.
Research indicates that 2-(2-Hydroxypropoxy)propan-1-ol exhibits low toxicity and is generally considered safe for use in consumer products. It has been studied for its potential antimicrobial properties, particularly in formulations aimed at skin applications. Some studies suggest that it may enhance the skin penetration of other active ingredients due to its solvent properties .
The synthesis of 2-(2-Hydroxypropoxy)propan-1-ol typically involves the following methods:
These methods are favored for their efficiency and the relatively mild reaction conditions required.
Studies on the interactions of 2-(2-Hydroxypropoxy)propan-1-ol with other substances have shown that it can enhance the solubility and stability of various active compounds. In formulations, it often acts synergistically with other solvents or emulsifiers to improve product performance. Research into its interactions with biological membranes suggests that it may alter permeability, which can be beneficial in drug delivery systems .
Several compounds share structural similarities with 2-(2-Hydroxypropoxy)propan-1-ol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Propylene Glycol | C₃H₈O₂ | Commonly used as an antifreeze and food additive. |
Glycerin (Glycerol) | C₃H₈O₃ | Known for its high humectant properties; thicker consistency. |
Ethylene Glycol | C₂H₆O₂ | Primarily used as an antifreeze; more toxic than dipropylene glycol. |
While propylene glycol and glycerin are also used as solvents and humectants, 2-(2-Hydroxypropoxy)propan-1-ol stands out due to its lower toxicity profile and enhanced compatibility with various formulations. Its ability to act both as a solvent and a moisturizer makes it particularly versatile compared to other similar compounds.
The synthesis of 2-(2-Hydroxypropoxy)propan-1-ol through catalytic etherification represents a fundamental approach in industrial organic chemistry, leveraging the reactivity of propylene oxide derivatives to form ether linkages [1] [2]. The primary synthetic pathway involves the reaction of propylene oxide with propylene glycol under carefully controlled conditions to yield the desired dipropylene glycol derivative [3] [4].
Metal oxide catalysts have demonstrated exceptional performance in facilitating these etherification reactions [8]. Research has shown that alpha-iron oxide exhibits outstanding catalytic activity, achieving 97.7% conversion of propylene oxide with 83.0% selectivity toward the target product at 160°C over an 8-hour reaction period [8]. The catalytic mechanism involves the activation of the epoxide ring through coordination to Lewis acid sites on the metal oxide surface, followed by nucleophilic attack by the alcohol component [10] [22].
The relationship between catalyst surface properties and catalytic performance has been extensively studied [32] [33]. Surface basicity plays a crucial role in determining both activity and selectivity, with catalysts exhibiting higher surface basicity demonstrating superior performance in etherification reactions [8] [32]. The correlation between surface basicity and catalytic activity follows a linear relationship, with alpha-iron oxide showing the highest surface basicity at 324 micromoles per gram [8].
Catalyst | Temperature (°C) | Reaction Time (h) | Propylene Oxide Conversion (%) | Selectivity (%) | Surface Basicity (μmol/g) |
---|---|---|---|---|---|
α-Fe₂O₃ | 160 | 8 | 97.7 [8] | 83.0 [8] | 324 [8] |
CuO | 160 | 8 | 85.2 [8] | 76.5 [8] | 285 [8] |
NiO | 160 | 8 | 78.4 [8] | 71.2 [8] | 245 [8] |
ZnO | 160 | 8 | 72.1 [8] | 68.9 [8] | 210 [8] |
SnO₂ | 160 | 8 | 68.3 [8] | 65.1 [8] | 185 [8] |
The kinetics of etherification reactions follow first-order behavior with respect to propylene oxide concentration [34] [37]. Activation energies for these reactions typically range from 56.2 to 65.8 kilojoules per mole, depending on the specific catalyst and reaction conditions employed [34] [37]. The pre-exponential factor varies between 1.2×10⁸ and 3.5×10⁸ per second, indicating favorable entropy changes during the reaction process [34] [37].
Advanced spectroscopic techniques have been employed to characterize the active sites and reaction intermediates in these catalytic systems [35] [38]. In situ infrared spectroscopy reveals the formation of surface-bound alkoxide intermediates during the etherification process, providing mechanistic insights into the reaction pathway [38]. X-ray absorption spectroscopy combined with density functional theory calculations has elucidated the electronic structure of active sites and their role in epoxide activation [35] [36].
Oligomerization reactions represent a significant pathway in the formation of 2-(2-Hydroxypropoxy)propan-1-ol, particularly in industrial settings where multiple propylene oxide units undergo sequential addition to form higher molecular weight products [11] [13] [21]. The oligomerization process typically occurs through a statistical mechanism, resulting in a distribution of products with varying chain lengths [11] [22].
The primary oligomerization pathway involves the reaction of propylene oxide with existing alcohol or glycol molecules, leading to chain extension through ether bond formation [21] [22]. This process is catalyzed by both homogeneous and heterogeneous catalyst systems, with double metal cyanide catalysts showing particular effectiveness in controlling molecular weight distribution and minimizing unwanted side reactions [22] [30].
Reaction kinetics in oligomerization processes follow complex patterns due to the multiple competing reactions occurring simultaneously [11] [13]. The rate of oligomerization depends on several factors including temperature, pressure, catalyst concentration, and the molar ratio of reactants [21] [26]. Optimal conditions typically involve temperatures between 130 and 200°C with pressures ranging from 0.1 to 1.0 megapascals [26] [27].
Byproduct formation represents a critical challenge in oligomerization processes, with various unwanted products arising from side reactions [26] [27]. The most significant byproducts include higher oligomers with molecular weights exceeding the desired range, cyclic ethers formed through intramolecular cyclization, and degradation products resulting from thermal decomposition [26] [27]. Effective byproduct management strategies involve careful control of reaction conditions, selective catalyst design, and implementation of separation techniques [26] [27].
The relationship between reaction conditions and product distribution has been extensively studied [26] [27]. Lower reaction temperatures favor the formation of lower oligomers but result in reduced reaction rates, while higher temperatures increase the rate of unwanted side reactions [26] [27]. The optimal temperature range for maximizing 2-(2-Hydroxypropoxy)propan-1-ol formation while minimizing byproduct formation has been identified as 160 to 180°C [26] [27].
Reaction Parameter | Propylene Oxide-Alcohol | Propylene Oxide-Water | Oligomerization |
---|---|---|---|
Activation Energy (kJ/mol) | 56.2-65.8 [34] [37] | 68.5-78.2 [34] [37] | 45.4-58.7 [34] [37] |
Pre-exponential Factor (s⁻¹) | 1.2×10⁸-3.5×10⁸ [34] [37] | 2.8×10⁹-8.1×10⁹ [34] [37] | 5.6×10⁷-1.8×10⁸ [34] [37] |
Rate Constant at 160°C (s⁻¹) | 2.1×10⁻³-5.8×10⁻³ [34] [37] | 1.5×10⁻⁴-4.2×10⁻⁴ [34] [37] | 8.2×10⁻³-2.1×10⁻² [34] [37] |
Reaction Order | 1.0-1.2 [34] [37] | 1.5-1.8 [34] [37] | 0.8-1.0 [34] [37] |
Heat of Reaction (kJ/mol) | -45 to -52 [34] [37] | -92 to -105 [34] [37] | -35 to -42 [34] [37] |
Mass transfer considerations play a crucial role in oligomerization processes, particularly in heterogeneous catalytic systems [39] [41]. The effectiveness factor, which relates the actual reaction rate to the intrinsic kinetic rate, depends on the Thiele modulus and internal diffusion limitations within catalyst particles [40] [41]. Optimal catalyst particle sizes must balance surface area considerations with mass transfer limitations to achieve maximum reaction efficiency [40] [41].
Advanced process control strategies have been developed to manage byproduct formation and optimize product selectivity [11] [13]. These include the use of structured catalysts with controlled pore architectures, implementation of staged addition protocols for reactants, and application of in situ separation techniques to remove products as they form [11] [13] [21].
Continuous flow reactor technology has emerged as a transformative approach for the production of 2-(2-Hydroxypropoxy)propan-1-ol, offering significant advantages over traditional batch processes in terms of heat and mass transfer, reaction control, and process intensification [12] [14] [21]. The implementation of continuous flow systems enables precise control over reaction parameters and facilitates the development of more efficient synthetic routes [12] [23] [25].
The design optimization of continuous flow reactors involves careful consideration of multiple parameters including reactor geometry, flow patterns, heat transfer characteristics, and residence time distribution [28] [31]. Computational fluid dynamics modeling has been employed to optimize reactor configurations and predict performance under various operating conditions [28] [31]. Machine learning-assisted approaches have demonstrated the ability to identify optimal reactor designs that enhance mixing and improve plug flow performance by approximately 60% compared to conventional designs [28] [31].
Temperature profile optimization represents a critical aspect of continuous flow reactor design [42] [44]. Non-isothermal operation with controlled temperature gradients along the reactor length can significantly improve selectivity and conversion compared to isothermal conditions [42] [44]. Optimal temperature profiles typically involve higher temperatures near the reactor entrance to promote rapid initiation, followed by lower temperatures toward the exit to minimize unwanted side reactions [42] [44].
Mass transfer enhancement in continuous flow systems is achieved through several strategies including the use of static mixers, microchannel geometries, and pulsatile flow patterns [12] [14]. The heat exchanger loop reactor configuration has proven particularly effective for highly exothermic reactions, enabling space-time yields of up to 1.5 kilograms per liter per hour while maintaining precise temperature control [21]. Static mixers, particularly the CSE-XR type, provide efficient mixing without moving parts and minimize pressure drop across the reactor [21].
Parameter | Conventional Batch | Optimized Continuous Flow | Performance Improvement |
---|---|---|---|
Temperature Range | 160-200°C [26] [27] | 130-180°C [12] [21] | Lower temperature [12] [21] |
Pressure Range | 0.1-1.0 MPa [26] [27] | 0.2-0.8 MPa [12] [21] | Reduced pressure [12] [21] |
Residence Time | 4-8 h [26] [27] | 15-45 min [12] [21] | 75% shorter [12] [21] |
Flow Rate | N/A | 2-20 mL/min [12] [14] | Controlled flow [12] [14] |
Catalyst Loading | 0.2-5 wt% [26] [27] | 0.1-2 wt% [12] [21] | Lower loading [12] [21] |
Conversion | 70-85% [26] [27] | 85-95% [12] [21] | 15% higher [12] [21] |
The scalability of continuous flow processes has been demonstrated through successful implementation at various production scales [12] [23] [25]. Modular reactor designs enable flexible scaling by numbering up identical reactor units rather than scaling up individual reactors [12] [23]. This approach maintains optimal heat and mass transfer characteristics while increasing overall production capacity [12] [23] [25].
Process intensification through continuous flow technology offers multiple benefits including reduced reaction volumes, improved safety through better containment of hazardous intermediates, and enhanced process control through real-time monitoring capabilities [12] [14]. The integration of online analytical techniques enables immediate feedback control and optimization of reaction conditions [12] [14].
Advanced flow reactor configurations include microreactor systems for enhanced heat and mass transfer, membrane reactors for selective separation, and multiphase flow systems for gas-liquid reactions [14] [28]. The selection of appropriate reactor configuration depends on the specific reaction requirements, including heat generation, mass transfer limitations, and product separation needs [14] [28] [31].
The implementation of green chemistry principles in the large-scale synthesis of 2-(2-Hydroxypropoxy)propan-1-ol has become increasingly important for sustainable industrial processes [15] [16] [17]. These approaches focus on minimizing environmental impact while maintaining economic viability through improved atom economy, reduced waste generation, and decreased energy consumption [15] [17].
Atom economy optimization represents a fundamental green chemistry principle that has been successfully applied to the synthesis of 2-(2-Hydroxypropoxy)propan-1-ol [4] [17]. Traditional hydration routes typically achieve atom economies of 65%, while advanced catalytic etherification processes can reach 85% or higher [4] [17]. Flow synthesis approaches demonstrate even greater improvements, achieving atom economies of 90% through precise control of reaction stoichiometry and minimization of side reactions [16] [17].
The environmental factor, which quantifies the amount of waste generated per kilogram of desired product, serves as a key metric for evaluating the sustainability of synthetic processes [17]. Traditional synthetic routes generate 15 to 25 kilograms of waste per kilogram of product, while optimized green chemistry approaches can reduce this to as low as 1 to 3 kilograms of waste per kilogram of product [15] [16] [17].
Synthesis Route | Atom Economy (%) | E-Factor (kg waste/kg product) | Energy Consumption (MJ/kg) | Solvent Usage (L/kg) | CO₂ Emissions (kg CO₂/kg) |
---|---|---|---|---|---|
Traditional Hydration | 65 [15] [17] | 15-25 [15] [17] | 45-55 [15] [17] | 25-35 [15] [17] | 8-12 [15] [17] |
Catalytic Etherification | 85 [15] [17] | 8-12 [15] [17] | 35-40 [15] [17] | 15-20 [15] [17] | 5-7 [15] [17] |
Flow Synthesis | 90 [16] [17] | 3-6 [16] [17] | 25-30 [16] [17] | 5-10 [16] [17] | 3-4 [16] [17] |
Biocatalytic Route | 88 [15] [17] | 2-4 [15] [17] | 20-25 [15] [17] | 2-5 [15] [17] | 1-2 [15] [17] |
Ionic Liquid Catalysis | 92 [15] [17] | 1-3 [15] [17] | 18-22 [15] [17] | 3-8 [15] [17] | 1-3 [15] [17] |
Solvent selection and minimization represent critical aspects of green chemistry implementation [15] [17]. Alternative solvents including ionic liquids, supercritical fluids, and water-based systems have been evaluated for their environmental compatibility and process performance [15] [17]. Ionic liquid catalysis has shown particular promise, enabling reactions to proceed under milder conditions while achieving high selectivity and easy product separation [15] [17].
Energy efficiency improvements have been achieved through process intensification and the implementation of heat integration strategies [15] [16] [17]. Continuous flow processes typically require 25 to 30 megajoules per kilogram of product compared to 45 to 55 megajoules per kilogram for traditional batch processes [15] [16] [17]. Heat recovery systems and optimized reactor designs contribute significantly to these energy savings [15] [17].
Biocatalytic approaches represent an emerging green chemistry strategy for the synthesis of 2-(2-Hydroxypropoxy)propan-1-ol [17]. Enzymatic catalysis offers the advantages of high selectivity, mild reaction conditions, and biodegradable catalysts [17]. Although currently limited in scale, biocatalytic routes demonstrate excellent environmental metrics with E-factors as low as 2 to 4 kilograms of waste per kilogram of product [17].
The development of cascade and tandem reaction processes has enabled the integration of multiple synthetic steps into single operations, reducing overall process complexity and waste generation [17]. These approaches eliminate intermediate isolation and purification steps, resulting in significant improvements in both atom economy and process efficiency [17].
Life cycle assessment studies have been conducted to evaluate the overall environmental impact of different synthetic approaches [15] [17]. These assessments consider factors including raw material extraction, manufacturing processes, transportation, and end-of-life disposal [15] [17]. Results consistently favor green chemistry approaches, particularly continuous flow and biocatalytic processes, in terms of overall environmental sustainability [15] [17].
The purification of 2-(2-Hydroxypropoxy)propan-1-ol requires sophisticated separation techniques due to the similar physical properties of the target compound and various byproducts formed during synthesis [18] [20] [43]. Industrial purification protocols must achieve high purity levels while maintaining acceptable recovery yields and minimizing energy consumption [18] [20].
Distillation represents the primary purification method for 2-(2-Hydroxypropoxy)propan-1-ol, with several variants employed depending on the specific purity requirements and feedstock composition [43] [45]. Simple distillation is effective when the boiling point differences between components exceed 100°C, while fractional distillation is required for closer boiling mixtures [43] [45]. The compound has a boiling point of 224°C, which enables effective separation from lower boiling impurities through careful temperature control [2] [43].
Vacuum distillation has proven particularly effective for thermally sensitive compounds and enables operation at reduced temperatures to minimize thermal degradation [43] [45]. This technique reduces the boiling point by lowering the operating pressure, typically achieving purities of 99 to 99.9% with recovery yields of 88 to 93% [43] [45]. The reduced pressure operation also decreases energy consumption compared to atmospheric distillation [43] [45].
Purification Method | Temperature Range (°C) | Pressure (bar) | Purity Achieved (%) | Recovery Yield (%) | Energy Consumption |
---|---|---|---|---|---|
Simple Distillation | 190-230 [43] [45] | 1.0 [43] [45] | 95-97 [43] [45] | 85-90 [43] [45] | High [43] [45] |
Fractional Distillation | 180-220 [43] [45] | 1.0 [43] [45] | 98-99.5 [43] [45] | 90-95 [43] [45] | High [43] [45] |
Vacuum Distillation | 120-160 [43] [45] | 0.1-0.5 [43] [45] | 99-99.9 [43] [45] | 88-93 [43] [45] | Medium [43] [45] |
Crystallization | 20-60 [43] [45] | 1.0 [43] [45] | 97-99 [43] [45] | 80-85 [43] [45] | Low [43] [45] |
Chromatographic Separation | 25-40 [18] [43] | 1.0 [18] [43] | 99.5-99.9 [18] [43] | 92-96 [18] [43] | Low [18] [43] |
Crystallization techniques offer an alternative purification approach, particularly effective for removing trace impurities and achieving high purity levels [43]. The crystallization process exploits differences in solubility between the target compound and impurities in selected solvents [43]. Controlled cooling and seeded crystallization protocols enable precise control over crystal size distribution and purity [19] [43].
Chromatographic separation methods provide the highest purity levels achievable through physical separation techniques [18] [43]. Ion exchange chromatography, size exclusion chromatography, and reversed-phase chromatography have all been employed for purification of 2-(2-Hydroxypropoxy)propan-1-ol [18]. These methods achieve purities exceeding 99.5% but are typically reserved for high-value applications due to higher operating costs [18].
Quality control protocols encompass multiple analytical techniques to ensure product specifications are met consistently [18] [20]. Gas chromatography-mass spectrometry provides definitive identification and quantification of the target compound and potential impurities [34]. Nuclear magnetic resonance spectroscopy enables structural confirmation and detection of isomeric impurities [18] [20].
Rapid quality control assessment methods have been developed to enable real-time process monitoring and control [20]. These include online analytical techniques such as near-infrared spectroscopy and process mass spectrometry that provide immediate feedback on product quality [20]. Implementation of these techniques has reduced quality control testing time from hours to minutes while maintaining analytical accuracy [20].
Purification process characterization studies demonstrate the capability of each technique to reduce specific impurity types [20]. Host cell DNA quantification assays and residual catalyst detection methods ensure that process-related impurities are maintained within acceptable limits [20]. These rapid detection methods typically provide results within 5 hours, enabling timely process adjustments [20].
The integration of multiple purification techniques in staged separation protocols has enabled achievement of pharmaceutical-grade purity levels while maintaining commercial viability [18] [20]. Sequential application of distillation followed by crystallization or chromatographic polishing achieves the optimal balance between purity, yield, and cost [18] [20].
Acute Toxic;Irritant